Product packaging for Chromium(3+) palmitate(Cat. No.:CAS No. 3700-69-4)

Chromium(3+) palmitate

Cat. No.: B12646043
CAS No.: 3700-69-4
M. Wt: 818.2 g/mol
InChI Key: CWPINIPJCSBFEB-UHFFFAOYSA-K
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Description

Chromium(3+) palmitate (CAS 3700-69-4) is a coordination complex with the molecular formula C₄₈H₉₃CrO₆ and a molecular weight of 818.25 g/mol . This compound is of significant interest in metabolic research, particularly for investigating the role of trivalent chromium in insulin signaling and lipid metabolism . Studies suggest that chromium(III) can act to enhance insulin sensitivity, potentially by amplifying insulin receptor kinase activity and downstream signaling pathways such as PI3K and Akt, which facilitates glucose transporter (GLUT-4) translocation to the cell membrane . Its specific formulation with palmitic acid, a saturated long-chain fatty acid, may influence the compound's bioavailability and its effects on lipid regulation and adipose tissue function . Recent research in model systems has shown that supplementation with chromium compounds can enhance insulin sensitivity in adipose tissue, reduce non-esterified fatty acid (NEFA) concentrations, and promote lipid accumulation, providing a valuable tool for studying energy balance and metabolic disorders . This compound is intended for research applications only, including investigations into type 2 diabetes, obesity, and dyslipidemia . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H93CrO6 B12646043 Chromium(3+) palmitate CAS No. 3700-69-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3700-69-4

Molecular Formula

C48H93CrO6

Molecular Weight

818.2 g/mol

IUPAC Name

chromium(3+);hexadecanoate

InChI

InChI=1S/3C16H32O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h3*2-15H2,1H3,(H,17,18);/q;;;+3/p-3

InChI Key

CWPINIPJCSBFEB-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Cr+3]

Origin of Product

United States

Coordination Chemistry and Structural Elucidation

Ligand Binding and Coordination Modes in Chromium(III) Carboxylates

Carboxylate ligands are highly versatile, capable of binding to metal ions in several distinct modes. researchgate.netwikipedia.org The most common coordination modes observed for carboxylates in chromium(III) complexes are monodentate, bidentate chelate, and bidentate bridging. wikipedia.orgresearchgate.net In the monodentate mode, only one oxygen atom of the carboxylate group binds to the chromium center. In the bidentate chelate mode, both oxygen atoms coordinate to the same chromium ion, forming a four-membered ring. rsc.orgresearchgate.net The bidentate bridging mode, which is crucial for the formation of polynuclear structures, involves the carboxylate group linking two different chromium centers. wikipedia.org

The specific coordination mode adopted is influenced by various factors, including the nature of the carboxylate ligand, the solvent system, and the presence of other ancillary ligands. The interplay of these factors dictates the final molecular architecture.

In monomeric chromium(III) carboxylate complexes, a single chromium ion is coordinated by one or more carboxylate ligands. These complexes are overwhelmingly dominated by octahedral environments. researchgate.net When the carboxylate ligand acts as a bidentate chelate, it occupies two coordination sites on the chromium center. rsc.orgosti.gov The remaining coordination sites are typically filled by other ligands, such as water, alcohols, or amines, resulting in mixed-ligand complexes. researchgate.net For example, in many chromium(III) complexes, the central metal ion is coordinated to carboxylate groups and water molecules, leading to a distorted octahedral geometry. nih.govnih.gov

The ability of carboxylate groups to bridge two metal centers is a cornerstone of chromium(III) coordination chemistry, facilitating the formation of di- and polynuclear structures. wikipedia.orgresearchgate.net In this bridging mode, each oxygen atom of the carboxylate ligand coordinates to a different chromium ion. This arrangement is frequently observed in combination with other bridging ligands, such as hydroxo (OH⁻) or oxo (O²⁻) groups, which also connect the chromium centers. researchgate.netnih.gov

These bridges mediate magnetic interactions between the paramagnetic Cr³⁺ ions (a d³ system). nih.gov In most cases, the interaction is a weak antiferromagnetic coupling, where the electron spins on adjacent metal centers align in opposite directions. researchgate.netresearchgate.net However, ferromagnetic interactions have also been observed in specifically designed systems. nih.gov The distance between the chromium centers is dictated by the nature and number of bridging ligands. For instance, in an octanuclear chromium(III) acetate (B1210297) complex, Cr-Cr distances of 2.949(2) Å and 3.383(2) Å were observed, corresponding to different bridging arrangements of hydroxo and acetate ligands. researchgate.netnih.gov

Structural Diversity: Dimeric, Trinuclear, and Higher-Order Polynuclear Architectures

The propensity for bridging ligation leads to an extensive range of polynuclear chromium(III) carboxylate structures. researchgate.netchemistryviews.org These can range from simple dimers containing two chromium ions to large, ring-like structures or complex clusters with eight or more metal centers. researchgate.netnih.gov The assembly of these structures often occurs through self-assembly processes in solution, where the final product is influenced by reaction conditions such as pH, temperature, and reactant concentrations.

Among the most ubiquitous and extensively studied structures in chromium(III) carboxylate chemistry are the oxo-centered trinuclear clusters. researchgate.net These complexes possess a characteristic [Cr₃O(O₂CR)₆L₃]ⁿ⁺ core, where three chromium(III) ions form a triangle around a central oxygen atom (a µ₃-oxo bridge). nih.govmdpi.com Six carboxylate ligands bridge each edge of the chromium triangle, and a terminal ligand (L), typically water or another solvent molecule, completes the octahedral coordination sphere of each chromium ion. nih.govresearchgate.net

These trinuclear clusters are known for their stability and have been studied for their magnetic properties, which arise from the antiferromagnetic exchange interactions between the three Cr³⁺ centers. researchgate.net The formation of these assemblies from monomeric [Cr(H₂O)₆]³⁺ has been shown to proceed through dinuclear intermediates. nih.gov

Parameter[Cr₃O(CH₃CO₂)₆(H₂O)₃]⁺[Cr₃O(C₆H₅CO₂)₆(EtOH)₃]⁺
Core Structure µ₃-Oxo-centered triangleµ₃-Oxo-centered triangle
Bridging Ligands 6 Acetate groups6 Benzoate groups
Terminal Ligands 3 Water molecules3 Ethanol molecules
Magnetic Interaction AntiferromagneticAntiferromagnetic

In contrast to the prevalence of polynuclear and mixed-ligand chromium(III) carboxylates, which often form in aqueous conditions, simple monomeric complexes containing only carboxylate ligands (homoleptic) have proven more elusive. rsc.orgchemistryviews.org For many years, structurally characterized chromium(III) carboxylates were exclusively clusters containing bridging groups like hydroxides, introduced from water in the reaction system. rsc.orgresearchgate.net

A significant breakthrough was the synthesis and characterization of the first homoleptic monomeric chromium(III) carboxylate, tris(2-ethylhexanoato)chromium(III), Cr(EH)₃. chemistryviews.orgshepchem.com This was achieved using a rigorous anhydrous salt metathesis route, reacting CrCl₃(THF)₃ with sodium 2-ethylhexanoate in tetrahydrofuran (B95107). chemistryviews.orgshepchem.com In this complex, the three 2-ethylhexanoate ligands each act as a bidentate chelate, resulting in a six-coordinate chromium center. rsc.orgshepchem.com This discovery is notable because the resulting complex is soluble in aliphatic solvents and free of water or acid, which can be detrimental in certain catalytic applications. chemistryviews.orgshepchem.com

Advanced Structural Characterization Techniques in Chromium(III) Carboxylate Research

A suite of advanced analytical techniques is employed to elucidate the complex structures of chromium(III) carboxylates. rsc.orgshepchem.com

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in crystalline samples. It has been instrumental in characterizing the structures of numerous polynuclear clusters, including the octanuclear ring [Cr₈(OH)₁₂(OAc)₁₂]. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to probe the coordination mode of the carboxylate ligands. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group provides insight into whether the ligand is acting in a monodentate, bidentate chelate, or bridging fashion. researchgate.netnih.govshepchem.com

Mass Spectrometry: Techniques such as Field Desorption Mass Spectrometry (FD-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are valuable for confirming the molecular weight and composition of complexes, particularly for identifying the nuclearity of clusters in solution. chemistryviews.orgmdpi.comshepchem.com

NMR Spectroscopy: Paramagnetic ²H NMR spectroscopy has been used to study the mechanism of formation of oxo-bridged trinuclear clusters in solution. nih.gov

Magnetic Susceptibility Measurements: This technique is crucial for studying the magnetic properties of polynuclear complexes. By measuring the magnetic susceptibility as a function of temperature, researchers can determine the nature (antiferromagnetic or ferromagnetic) and magnitude of the magnetic exchange interactions between the chromium(III) centers. researchgate.netnih.govnih.gov

High-Energy X-ray Diffraction: For non-crystalline or amorphous samples, this technique can provide structural information by analyzing the total scattering data. rsc.orgshepchem.com

Density Functional Theory (DFT): Computational modeling using DFT complements experimental data, helping to predict structures, interpret spectroscopic results, and understand magnetic interactions. nih.govchemistryviews.orgshepchem.com

TechniqueInformation ProvidedExample Application
X-ray Diffraction Precise 3D structure, bond lengths/anglesDetermining the ring structure of [Cr₈(OH)₁₂(OAc)₁₂] nih.gov
IR/Raman Spectroscopy Carboxylate coordination mode (chelate, bridging)Confirming bidentate chelation in homoleptic Cr(EH)₃ shepchem.com
Mass Spectrometry Molecular weight, cluster nuclearityIdentifying the molecular ion peak of Cr(EH)₃ shepchem.com
Magnetic Susceptibility Nature and strength of metal-metal interactionsQuantifying antiferromagnetic coupling in clusters nih.gov
NMR Spectroscopy Mechanistic insights into cluster formationStudying the formation of [Cr₃O(O₂CCD₃)₆(H₂O)₃]⁺ nih.gov
DFT Calculations Predicted structures, interpretation of spectraModeling the structure of Cr(EH)₃ and its IR/Raman spectra shepchem.com

X-ray Diffraction and Crystallography

While a specific crystal structure for chromium(3+) palmitate is not detailed in the reviewed literature, studies on other chromium(III) carboxylates provide valuable structural precedents. For instance, the first monomeric, homoleptic chromium(III) carboxylate, chromium(III) 2-ethylhexanoate, was characterized using high-energy X-ray diffraction chemistryviews.orgshepchem.comrsc.org. Analysis of the data confirmed a monomeric structure, crucially noting the absence of Cr-Cr bonding pairs in the 3–4 Å region, which would have indicated a polynuclear cluster shepchem.com. In such monomeric complexes, the carboxylate ligands coordinate to the chromium center in a bidentate fashion rsc.org.

In contrast, many chromium(III) carboxylates form polynuclear structures. A well-studied example is a cyclic octanuclear chromium(III) acetate complex, [Cr₈(OH)₁₂(OAc)₁₂], whose structure was determined by single-crystal X-ray crystallography nih.govacs.orgresearchgate.net. This analysis revealed a ring of eight chromium(III) ions bridged by hydroxo and acetato ligands, with alternating Cr-Cr distances of 2.949(2) Å and 3.383(2) Å nih.govacs.orgresearchgate.net. Such studies highlight the structural diversity of chromium(III) carboxylates, which can range from simple monomers to complex clusters depending on the reaction conditions and the nature of the carboxylate ligand chemistryviews.org.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing the nature of the coordination between the metal and the ligand. In the context of this compound, these techniques are particularly useful for confirming the coordination of the palmitate's carboxylate group to the chromium(III) ion.

The coordination of a carboxylate group to a metal ion leads to characteristic shifts in its vibrational frequencies compared to the free carboxylic acid. Specifically, the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies are diagnostic. For chromium(III) carboxylates, the coordination is confirmed by shifts in these bands. For example, in a study of a chromium(III) complex with a tryptophan ligand, which also contains a carboxylate group, the asymmetric stretching vibration shifted to a lower energy (1612 cm⁻¹) compared to the free ligand (1667 cm⁻¹), indicating coordination chemmethod.com. Similarly, theoretical studies on tris-chromium acetate complexes show characteristic vibrations for the μ₃-O-Cr₃ cage and bidentate carboxylate coordination scirp.orgresearchgate.net.

In the case of the monomeric chromium(III) 2-ethylhexanoate, both IR and Raman spectroscopy were used to characterize the complex, supporting a bidentate chelation of the carboxylate groups shepchem.comrsc.org. Density Functional Theory (DFT) calculations on chromium acetate complexes predict key IR peaks around 1515 cm⁻¹ and 1455 cm⁻¹, which are consistent with experimental data and support a bidentate coordination model scirp.org.

Representative IR Frequencies for Coordinated Carboxylate Groups in Chromium(III) Complexes
Complex TypeAsymmetric Stretch (νₐₛ(COO⁻)) (cm⁻¹)Symmetric Stretch (νₛ(COO⁻)) (cm⁻¹)Reference
Cr(III)-Tryptophan Complex16121520 chemmethod.com
Cr(III)-EDTA Type Complexes1634-1644- researchgate.net
Calculated Cr(III)-Acetate~1515~1455 scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Coordination Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. However, its application to chromium(III) complexes is complicated by the paramagnetic nature of the Cr³⁺ ion (a d³ ion with an electronic spin of S=3/2) nih.gov. The unpaired electrons lead to significant broadening and large chemical shifts (paramagnetic shifts) in the NMR spectra, making them difficult to interpret nih.govnih.gov.

Despite these challenges, specialized paramagnetic NMR techniques have been successfully applied to chromium(III) carboxylate systems proquest.com. Studies on chromium(III) pyridinecarboxylate complexes have shown that the paramagnetic shifts are dominated by a π-delocalization mechanism, allowing for the successful assignment of the spectra proquest.com. For atoms in aromatic ligands, where the half-occupied t₂g orbitals of Cr(III) are oriented towards the pi clouds, the resonances are particularly broadened and shifted nih.gov.

To overcome the broadening effects, researchers often use nuclei other than ¹H, such as ¹⁹F or ²H (deuterium) nih.govproquest.com. For instance, ¹⁹F NMR has been shown to be a useful probe for studying the coordination of fluorinated pyridine ligands to chromium(III) basic carboxylate clusters nih.gov. Although the resonances are broadened, the contact shifts are large enough to easily distinguish between coordinated and free ligands nih.gov. Similarly, ²H NMR has been used to study the formation mechanism of oxo-bridged trinuclear chromium(III) acetate clusters proquest.com. Computational methods, such as Density Functional Theory (DFT), are also employed to predict and help assign the experimental paramagnetic NMR shifts nih.govacs.org.

Mass Spectrometry Techniques (e.g., Field Desorption Mass Spectrometry)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For organometallic complexes like this compound, which can be thermally labile and nonvolatile, soft ionization techniques are required to prevent fragmentation and preserve the molecular ion wikipedia.org.

Field Desorption Mass Spectrometry (FD-MS) is a particularly suitable soft ionization method for such compounds chemistryviews.orgwikipedia.org. In FD-MS, the sample is applied to an emitter and ionized under a high electric field, producing mainly molecular ions (M⁺•) with minimal fragmentation wikipedia.org. This technique was successfully used to characterize the monomeric chromium(III) 2-ethylhexanoate, providing clear evidence for its molecular weight and confirming its monomeric nature chemistryviews.orgshepchem.comrsc.org.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that has proven convenient for establishing the identity of chromium basic carboxylate assemblies nih.gov. Both FD-MS and ESI-MS are valuable tools for confirming the composition and nuclearity (i.e., monomeric, dimeric, or polynuclear) of chromium(III) carboxylate complexes nih.govosti.gov.

Electron Paramagnetic Resonance (EPR) Studies of Chromium(III) Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. It is therefore an ideal method for studying chromium(III) complexes, which have a d³ electron configuration and a ground state spin of S=3/2 acs.orgnih.gov. EPR spectroscopy provides detailed information about the electronic structure and the local coordination environment of the chromium(III) ion.

For most octahedral or pseudo-octahedral Cr(III) complexes, the EPR spectra are characteristic of a high-spin d³ system ekb.eg. The spectra can be analyzed to determine the g-values and zero-field splitting (ZFS) parameters (D and E), which describe the interaction of the electron spin with the magnetic field and the local crystal field, respectively nih.gov.

In many Cr(III) complexes, the g-values are typically close to the free-electron value of ~2.00, often in the range of 1.98-2.00 acs.org. The shape and features of the EPR spectrum are sensitive to the symmetry of the chromium ion's environment. For instance, in complexes with nearly octahedral symmetry, the ZFS parameter D is often small (e.g., ~0.1 cm⁻¹), leading to specific spectral features nih.gov. EPR can also be used to distinguish between single Cr(III) ions and magnetically coupled Cr(III)-Cr(III) pairs in polynuclear complexes, as the latter often give rise to distinct signals acs.org.

Typical EPR Spin Hamiltonian Parameters for Cr(III) Complexes
Complex Typeg-valuesD-value (cm⁻¹)Reference
[Cr(tn)₃]³⁺ typegₓ,ᵧ ≈ 1.98-2.30, g𝓏 ≈ 1.95-2.00+0.09 to +0.11 nih.gov
General Octahedral Cr(III)gₑₒ ≈ 1.98- acs.org

Electronic and Magnetic Characteristics of Chromium(III) Carboxylate Coordination

The electronic and magnetic properties of chromium(III) complexes are dictated by the three unpaired electrons in the 3d orbitals. These properties are fundamental to their behavior and potential applications.

Spin States and Magnetic Anisotropy

Chromium(III) has a d³ electron configuration. In an octahedral ligand field, the three d-electrons occupy the lower energy t₂g orbitals, each in a separate orbital with parallel spins, according to Hund's rule. This results in a quartet ground state (S=3/2), which is a high-spin configuration nih.govwikipedia.org. Because the t₂g orbitals are exactly half-filled and the higher energy e₉ orbitals are empty, this configuration is particularly stable, making Cr(III) complexes generally substitutionally inert wikipedia.org. The theoretical spin-only magnetic moment for an S=3/2 ion is 3.87 μB, and experimental values for many octahedral Cr(III) complexes are typically close to this value ekb.egresearchgate.net.

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In chromium(III) complexes, it arises from a combination of the local crystal field environment and spin-orbit coupling. This anisotropy is described by the zero-field splitting (ZFS) parameter, D. A positive D value indicates that the spin moments prefer to align in the plane perpendicular to the principal axis (easy-plane anisotropy), while a negative D value signifies a preference for alignment along the principal axis (easy-axis anisotropy) researchgate.net. While many simple Cr(III) complexes exhibit relatively small magnetic anisotropy, significant anisotropy has been observed in specific coordination environments, such as in the chromium bis(dicarbollide) anion, which shows an unusually strong positive ZFS researchgate.net. The nature and magnitude of the magnetic anisotropy are crucial in the development of materials like single-ion magnets nih.govacs.orgchemrxiv.org.

Exchange Interactions in Polynuclear Chromium(III) Complexes

While specific experimental magnetic susceptibility data and detailed structural analyses for polynuclear chromium(III) palmitate are not extensively documented in scientific literature, the principles governing its magnetic behavior can be thoroughly understood from the well-established research on analogous polynuclear chromium(III) carboxylate complexes. The interaction is typically described by the exchange coupling constant, J, within the Heisenberg-Dirac-Van Vleck Hamiltonian (Ĥ = -2JŜ₁·Ŝ₂), where a negative J value signifies antiferromagnetic (AFM) coupling and a positive value indicates ferromagnetic (FM) coupling.

Fundamental Principles of Exchange Coupling:

Antiferromagnetic (AFM) Coupling: This is the most common type of interaction observed in polynuclear chromium(III) complexes. It results in the alignment of electron spins on adjacent metal centers in an antiparallel fashion, leading to a total spin ground state (S) that is lower than the sum of the individual spins. At low temperatures, this causes the effective magnetic moment of the complex to decrease.

Ferromagnetic (FM) Coupling: This less common interaction promotes a parallel alignment of spins on adjacent chromium ions, resulting in a high-spin ground state. Ferromagnetic coupling is a key property for the design of molecular magnets. researchgate.net

The Superexchange Mechanism:

The magnetic interaction between the Cr(III) centers, which are typically too far apart for direct orbital overlap, is facilitated by the superexchange mechanism. dtic.milwikipedia.org This interaction is propagated through the orbitals of the bridging ligands. In a hypothetical polynuclear chromium(III) palmitate complex, the bridging framework would likely consist of palmitate's carboxylate groups and possibly hydroxo (OH⁻) or oxo (O²⁻) ligands. The electrons from the chromium d-orbitals can delocalize onto the p-orbitals of these bridging atoms, allowing the spin information to be transmitted from one metal center to the next.

The effectiveness and nature of the superexchange are highly sensitive to several structural factors:

Nature of the Bridging Ligands: The type of bridging ligand significantly influences the exchange interaction. For instance, replacing a hydroxo bridge with a sulfanide (SH⁻) or amide (NH₂⁻) anion has been shown in theoretical models to weaken antiferromagnetic coupling and can even induce ferromagnetism. tandfonline.com

Cr-O-Cr Bridge Angle: The angle of the bridge between two chromium ions is a critical determinant of the coupling. For many systems, a linear relationship exists between this angle and the magnitude of J. researchgate.net Generally, smaller bridging angles tend to facilitate stronger orbital overlap, leading to more significant antiferromagnetic coupling.

Cr···Cr Distance: The separation between the chromium ions directly impacts the strength of the interaction. In face-sharing octahedral Cr(III) dimers, the strength of antiferromagnetic coupling has been shown to correlate well with the metal-metal distance. acs.org

Magneto-Structural Correlation in Analogous Systems:

Detailed research on other polynuclear chromium(III) carboxylates provides a clear framework for understanding these principles. For example, the study of a cyclic octanuclear chromium(III) complex, [Cr₈(OH)₁₂(OAc)₁₂], reveals a direct link between its structure and magnetic properties. nih.gov The ring structure contains two distinct types of chromium-chromium interactions, each with a unique bridging arrangement, leading to different Cr···Cr distances and, consequently, two different antiferromagnetic exchange coupling constants. nih.govresearchgate.net

The data from this analogous acetate-bridged complex illustrates how subtle changes in the coordination environment directly translate to measurable differences in magnetic interactions. This principle of magneto-structural correlation is fundamental and would apply directly to polynuclear chromium(III) palmitate.

Table 3.4.2.1: Illustrative Magneto-Structural Data from an Analogous Polynuclear Cr(III) Carboxylate Complex

The following data is for the octanuclear chromium(III) acetate complex [Cr₈(OH)₁₂(OAc)₁₂] and serves to illustrate the relationship between bridging structure and magnetic exchange parameters in such systems. nih.govresearchgate.net

Bridging Ligand Arrangement (per Cr-Cr pair)Cr···Cr Distance (Å)Exchange Coupling Constant (J/k_B) (K)Type of Interaction
2 x OH⁻, 1 x OAc⁻2.949(2)13.7Antiferromagnetic
1 x OH⁻, 2 x OAc⁻3.383(2)8.9Antiferromagnetic

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Structure and Bonding Analysis

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of transition metal complexes. researchgate.nethust.edu.vn It allows for the accurate calculation of molecular structures and energies by modeling the electron density. researchgate.net For chromium(III) carboxylates, DFT is instrumental in analyzing the coordination environment of the chromium ion and the nature of the metal-ligand bonds.

For instance, DFT has been used to confirm the structure of chromium(III) complexes with edta-type ligands and other carboxylates, revealing the specific geometric isomers that are most stable. chemistryviews.orgresearchgate.net The electronic structure, which describes the arrangement of electrons in molecular orbitals, can also be elucidated. DFT analysis of chromium(III) catecholate complexes, for example, has detailed the nature of the singly occupied molecular orbitals (SOMOs) and lowest unoccupied molecular orbitals (LUMOs), which are crucial for understanding the complex's reactivity and spectroscopic properties. nih.gov

Table 1: Representative DFT-Calculated Parameters for Chromium(III) Coordination Note: Data is generalized from studies on various Cr(III)-carboxylate and related complexes, as direct data for chromium(3+) palmitate is not available.

ParameterTypical Calculated ValueSignificance
Cr-O Bond Length (Å)~2.11 - 2.39Indicates the distance between the chromium ion and the coordinating oxygen atoms of the carboxylate ligand. nih.gov
Coordination NumberTypically 6Reflects the number of ligand atoms bonded to the central chromium ion, usually in an octahedral arrangement. researchgate.net
HOMO-LUMO Gap (eV)Varies by ligandRepresents the energy difference between the highest occupied and lowest unoccupied molecular orbitals, influencing chemical reactivity and stability.

DFT methods are also employed to calculate the energetic aspects of chromium(III) carboxylate complexes. Binding energy calculations quantify the strength of the interaction between the chromium(III) ion and its palmitate ligands. A higher binding energy generally corresponds to a more stable complex.

These calculations involve comparing the total energy of the optimized complex with the sum of the energies of the individual components (i.e., the Cr³⁺ ion and the palmitate ligands). Such analyses have been benchmarked against experimental data for various transition metal complexes, showing good agreement. researchgate.net Furthermore, DFT can be used to investigate the influence of multibody interactions on the stability of metal-carboxylate pairs. nih.gov These calculations indicate that effects like charge transfer from the carboxylate to the metal ion significantly stabilize the complex. nih.gov The stability of different potential isomers or coordination modes can be compared by calculating their relative energies, allowing researchers to predict the most likely structures to be observed experimentally. researchgate.net

Molecular Dynamics (MD) Simulations of Chromium(III) Carboxylates

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular interactions in different environments, such as in aqueous solution. nih.govacs.org

For chromium(III) carboxylates, MD simulations can explore the process of complex formation, ligand exchange, and the interaction of the complex with solvent molecules. nih.gov Simulations of a chromium(III) complex with captopril, a carboxylate-containing ligand, demonstrated that coordination occurs via the oxygen atoms of the carboxylate group and confirmed the stability of the complex in an aqueous environment. nih.govacs.org MD studies on aqueous Cr(III) ions also show the formation of stable coordination complexes with surrounding water molecules and other available ions, typically resulting in a coordination number of about six. researchgate.net These simulations are crucial for understanding how this compound might behave in solution, including its solubility and interactions with other chemical species.

Quantum Chemical Reactivity Indices and Interaction Analysis

DFT is not only used for structural prediction but also as a source for concepts that describe chemical reactivity. researchgate.netmdpi.com Various reactivity descriptors, or "indices," can be calculated from the electronic structure to predict how and where a molecule is likely to react. Key indices include chemical potential, hardness, softness, and the Fukui function, which indicates the most reactive sites in a molecule.

For this compound, these indices can predict its susceptibility to nucleophilic or electrophilic attack and help understand its role in chemical reactions. The "Hard and Soft Acids and Bases" (HSAB) principle, for instance, can be quantified using these descriptors to explain the favorable interaction between the hard acid Cr³⁺ and the hard base oxygen atoms of the palmitate carboxylate group. mdpi.com

Advanced techniques like the Atoms in Molecules (AIM) theory can be applied to the DFT-calculated electron density to analyze the nature of chemical bonds. nih.gov AIM analysis of a Cr(III)-carboxylate interaction confirmed the formation of a strong coordinate bond between the chromium and oxygen atoms. nih.gov This provides a quantitative description of the bonding, distinguishing between covalent and ionic character.

Predictive Modeling in Chromium(III) Carboxylate Chemistry

The insights gained from computational studies can be used to build predictive models for the behavior and properties of chromium(III) compounds in various applications. These models combine theoretical principles with experimental data to forecast outcomes without the need for exhaustive experimentation.

One area of application is in materials science. For example, a physicochemical model has been developed to select optimal Cr(III) complexes for chromium-plating solutions. researchgate.net This model uses the stability constants of the chromium complexes—a property that can be estimated computationally—to predict the quality of the resulting chromium coating. researchgate.net It suggests that high-quality coatings can be produced from Cr(III) complexes with specific ranges of stability constants. researchgate.net

In environmental science, predictive models like the Biotic Ligand Model (BLM) have been developed to forecast the toxicity of Cr(III) to organisms. plos.org These models consider the chemical speciation of chromium and its competition with other ions for binding to biological sites, demonstrating how computational chemistry can be applied to predict the biological impact of chromium compounds. plos.org Such modeling approaches could be adapted to predict the properties and potential applications of this compound.

Catalytic Activity and Mechanistic Studies

General Catalytic Applications of Chromium(III) Carboxylates

Chromium(III) carboxylates are effective catalysts in a range of chemical transformations, most notably in polymerization and ring-opening reactions. Their utility extends to various organic syntheses where they demonstrate high chemoselectivity and diastereoselectivity.

One major application is in the polymerization of olefins. Chromium(III)-based catalysts, in conjunction with co-catalysts like diethylaluminium chloride, form active systems for ethylene polymerization. For instance, oxo-trinuclear chromium(III) carboxylate complexes have been prepared and used as Ziegler-Natta catalysts. The catalytic activity in these systems is influenced by factors such as the Al/Cr ratio and reaction temperature, with activities reaching up to 1768 g PE/gCr/hr/atm under specific conditions nih.gov. Half-sandwich Cr(III) compounds that are coordinated by an additional nitrogen donor are particularly promising single-site catalysts, exhibiting high activities for ethylene polymerization and the capability to copolymerize ethylene with higher α-olefins uga.edu.

Chromium(III) carboxylates, with chain lengths from C3 to C60, have also been employed to catalyze the reaction of ring systems like oxiranes (epoxides), aziridines, and thiiranes with carboxylic acids and anhydrides tudublin.ie. These catalysts can increase reaction rates by orders of magnitude and selectively promote the formation of copolymers and functional end-group polymers rather than homopolymers tudublin.ie. This control is crucial in manufacturing a variety of materials, from non-polymeric chemicals to new plastics tkk.fi. Furthermore, they accelerate the reaction of hydroxy compounds with anhydrides, lactones, and carbonate esters tudublin.ieresearchgate.net.

The broader field of organochromium chemistry, which includes chromium carboxylates, is integral to industrial catalysis researchgate.net. Chromium(III) reagents are valued in complex total syntheses for their ease of preparation and exceptional chemoselectivity beilstein-journals.orgoup.com. Their applications include C-C bond formation, asymmetric epoxide openings, and various cross-coupling reactions beilstein-journals.orgoup.comgoogle.com.

Reaction TypeCatalyst SystemSubstratesKey FindingsReference
Ethylene PolymerizationCr(III) oxo-carboxylate / DEACEthyleneActivity up to 1768 gPE/gCr/hr/atm. Influenced by Al/Cr ratio and temperature. nih.gov
Ethylene PolymerizationHalf-sandwich Cr(III) complexes with N-donorEthylene, α-olefinsHighly active, temperature-stable catalysts. uga.edu
Ring-Opening ReactionsCr(III) C3-C60 carboxylatesOxiranes, aziridines, carboxylic acids, anhydridesIncreases reaction rates by orders of magnitude; selective for copolymer formation. tudublin.ieresearchgate.net
Hydroxy Compound ReactionsCr(III) C3-C60 carboxylatesHydroxy compounds, anhydrides, lactonesAccelerates reactions to form esters and other products. tudublin.ietkk.firesearchgate.net

Role of Chromium(III) Palmitate and Related Species in Esterification Reactions

Chromium(III) palmitate, as a long-chain carboxylate, plays a role in esterification reactions, a process fundamental to organic synthesis. While specific studies focusing solely on chromium(III) palmitate are limited, its function can be understood from the well-documented catalytic activity of other chromium(III) carboxylates and related chromium(III) complexes in esterification and transesterification processes.

Chromium(III) carboxylate salts, including those with long alkyl chains like palmitate (C16), are used to enhance or accelerate the reaction of hydroxy compounds with anhydrides, lactones, and carbonate esters to form the corresponding ester products tkk.firesearchgate.net. For example, in the reaction between a difunctional hydroxy compound and an anhydride, a Cr(III) catalyst was found to be 138 times faster than the uncatalyzed control reaction, achieving a 98.8% conversion of the anhydride researchgate.net. Similarly, the reaction between 2-ethylhexanoic acid and an epoxy resin showed a 73-fold rate increase with a chromium catalyst, reaching 68.4% conversion researchgate.net.

The mechanism of esterification catalyzed by metal carboxylates often involves the coordination of the metal center to the carbonyl oxygen of the carboxylic acid or anhydride. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. For chromium(III) catalysts, the Lewis acidity of the Cr(III) center is key to this activation. In some systems, the reaction may proceed through the formation of an intermediate metal-alkoxide species.

Research on the preparation of 1-monoacylglycerols through the reaction of fatty acids (such as caprylic, capric, lauric, palmitic, and oleic acids) with glycidol has shown that Cr(III) acetate (B1210297) hydroxide (B78521) is a highly efficient catalyst acs.org. This reaction, a specific type of esterification, produces pure 1-monoacylglycerols in high yields in a solvent-free system. The catalytic efficiency of the Cr(III) complex was found to be substantially greater than previously employed catalysts acs.org. This demonstrates the utility of Cr(III) species in catalyzing esterification involving long-chain fatty acids like palmitic acid.

Chromium(III) Catalysts in Oxidation Reactions

Chromium compounds are well-known for their role in oxidation reactions, with various oxidation states being active. While chromium(VI) reagents are famously powerful oxidants, chromium(III) species also serve as crucial catalysts in several oxidative transformations, including oxidative dehydrogenation and the oxidation of volatile organic compounds (VOCs).

Chromium-based catalysts are extensively used for the oxidative dehydrogenation (ODH) of light alkanes to produce valuable olefins oup.comoup.com. The most common catalyst for this process is chromia (Cr₂O₃) supported on materials like alumina tkk.filehigh.edu. In these systems, Cr(III) is a key oxidation state. The catalytic cycle is generally believed to involve both Cr(III) and higher oxidation states like Cr(VI).

During the reaction, surface Cr(III) species are thought to be oxidized to Cr(VI) species, which are the active sites for alkane C-H bond activation lehigh.edu. The alkane is dehydrogenated on these sites, and the catalyst is reduced back to Cr(III), completing the cycle. The dehydrogenation activity of chromia/alumina has been attributed to coordinatively unsaturated Cr³⁺ ions tkk.fi. However, the presence and role of Cr(VI) under oxidizing conditions are considered critical for the catalyst's performance lehigh.edu. Using a soft oxidant like CO₂ for the ODH of alkanes is a promising approach, and Cr-based catalysts show excellent performance due to the accessibility of various oxidation states oup.comoup.com. Theoretical studies on propane dehydrogenation over Cr₂O₃ show that an oxidized surface is more active but can lead to over-oxidation, whereas a reduced surface is less active but more selective towards the desired propene product acs.org. This highlights the delicate balance between different chromium oxidation states on the catalyst surface.

Chromium(III) oxide is an effective catalyst for the complete oxidation of volatile organic compounds (VOCs), which are significant air pollutants sciopen.com. Catalytic oxidation is an environmentally friendly method for converting VOCs into harmless products like carbon dioxide and water at lower temperatures than thermal incineration sciopen.com.

Cr₂O₃, often combined with noble metals like platinum or other transition metals, is used on a porous support such as alumina or silica google.com. For example, a catalyst containing 0.5-15 wt. % of chromium oxide with a small amount of platinum is highly effective for the oxidative destruction of VOCs at temperatures between 50-500°C google.com. The addition of chromium oxide to a Pt/alumina catalyst significantly improves its efficiency in destroying VOCs like benzene (B151609) and heptane google.com. Cr-modified ZSM-5 zeolites have also been developed for the combustion of chlorinated VOCs, such as trichloroethylene, operating via a Mars-van Krevelen mechanism frontiersin.org. The catalytic activity is linked to the redox properties of the chromium ions on the support material.

Cycloaddition Reactions Catalyzed by Chromium(III) Complexes

Chromium(III) complexes have emerged as versatile catalysts for various cycloaddition reactions, which are powerful tools for constructing cyclic molecules in organic synthesis. These reactions often leverage the Lewis acidity of the Cr(III) center to activate substrates and control the stereochemistry of the products.

A notable example is the use of chiral chromium(III)-salen complexes in enantioselective [4+2] cycloadditions (Diels-Alder reactions) tudublin.ie. These catalysts can promote the reaction between dienes and dienophiles with high yields and stereoselectivity. Another application is the photocatalyzed [3+2] cycloaddition between indoles and vinyldiazo reagents, enabled by newly developed oxidizing Cr(III) polypyridyl photocatalysts uga.edunih.gov. These catalysts absorb visible light, allowing them to perform as effective photooxidants and offering greater stability than commonly used ruthenium-based photocatalysts uga.edunih.gov. This method provides access to a variety of fused indoline compounds under mild, base-free conditions nih.gov.

Chromium(III) catalysts are also effective in the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates, a reaction of significant interest for CO₂ utilization nih.gov. Cr(III)-salophen complexes, used in combination with a co-catalyst like tetrabutylammonium bromide (Bu₄NBr), dramatically increase the conversion of epoxides such as styrene oxide nih.gov. Theoretical studies have shown that among various metal-salen complexes, the Cr(III)-salen monomer possesses the lowest activation energy barrier for the cycloaddition of CO₂ to propylene oxide, consistent with experimental findings researchgate.net.

Reaction TypeCatalystSubstratesKey FeaturesReference
[4+2] CycloadditionChiral Cr(III)-salenButa-1,3-dienes, alkyl glyoxylatesEnantioselective, high yields. tudublin.ie
Photocatalyzed [3+2] CycloadditionCr(III) polypyridyl complexIndoles, vinyldiazo reagentsVisible-light activated, direct dearomatization, high yields. uga.edunih.gov
CO₂/Epoxide CycloadditionCr(III)-salophen / Bu₄NBrStyrene oxide, CO₂High conversion to styrene carbonate at moderate temperatures. nih.gov
Photocatalyzed [4+2] CycloadditionCr(III) polypyridyl complexDienes, electron-deficient alkenesVisible-light activated, yields regioisomers complementary to thermal Diels-Alder. rsc.org

Factors Influencing Catalytic Performance: Oxidation States and Coordination Environment

The catalytic performance of chromium complexes, including chromium(III) palmitate, is profoundly influenced by the oxidation state of the chromium center and its coordination environment. Chromium can exist in multiple oxidation states, from -2 to +6, but the +2, +3, and +6 states are most relevant in catalysis youtube.comnih.govmelscience.com.

Oxidation States: The +3 oxidation state is the most stable for chromium youtube.commelscience.com. Cr(III) complexes are generally substitutionally inert, which can contribute to catalyst stability nih.gov. Many catalytic cycles, however, involve redox processes where the chromium center shuttles between different oxidation states. For example, in oxidative dehydrogenation, a Cr(III) species is often oxidized to a Cr(VI) active site, which is then reduced back to Cr(III) upon reaction with the alkane substrate lehigh.edu. The ability of chromium to access these different states is crucial for its catalytic activity oup.comoup.com. While Cr(VI) is a powerful oxidant, its toxicity has led to a preference for designing catalytic systems based on the less toxic Cr(III) and Cr(II) salts google.com. Cr(II) compounds are strong reducing agents and are often used to generate the active organochromium(III) intermediates in reactions like the Nozaki-Hiyama-Kishi coupling beilstein-journals.org.

The geometry of the complex is also critical. Cr(III) complexes often adopt a distorted octahedral geometry nih.gov. The specific arrangement of ligands, such as the cis-V configuration imposed by cross-bridged macrocyclic ligands, can influence the photochemical and catalytic properties of the complex nih.gov. In asymmetric catalysis, the chirality of the ligand framework, as seen in Cr(III)-salen complexes, is essential for transferring stereochemical information to the product tudublin.ie. Therefore, the careful design of the ligand architecture allows for the fine-tuning of the catalyst's electronic and steric properties to optimize performance for a specific chemical transformation.

Reaction Kinetics and Mechanistic Pathways in Chromium(III) Catalysis

The catalytic activity of chromium(III) centers is fundamentally linked to the d-electron configuration of the Cr(III) ion and its coordination environment. As a d³ metal ion, Cr(III) complexes are typically substitution-inert, meaning ligand exchange is slow. This inherent inertness often necessitates an activation step to generate a catalytically active species. The palmitate ligands in chromium(3+) palmitate, being long-chain carboxylates, can influence the catalyst's solubility in organic media and its electronic properties, but the core catalytic cycle is expected to follow principles established for other chromium(III) systems.

General Mechanistic Principles

In many catalytic processes, the reaction at a Cr(III) center begins with ligand substitution, where a substrate molecule displaces one of the initial ligands (like palmitate) to form a chromium-substrate complex. The nature of this process can follow different pathways:

Dissociative Interchange (Id): This mechanism involves the initial breaking of a bond between the chromium center and a ligand, followed by the rapid coordination of the incoming substrate. This pathway is often favored by the more labile conjugate base species, such as [Cr(H₂O)₅(OH)]²⁺, which can be more reactive than the fully hydrated [Cr(H₂O)₆]³⁺ ion in aqueous media. nih.gov

Associative Interchange (Ia): In this pathway, the incoming substrate first associates with the chromium complex, forming an intermediate with an expanded coordination number, before a ligand is released. An associative mode of activation is often suggested by negative values for the entropy of activation (ΔS‡), which indicate the formation of a more ordered transition state from the reactants. nih.gov

Catalysis in Polymerization Reactions

Chromium(III) carboxylates, such as chromium(III) acetate, serve as precursors for highly active polymerization catalysts, most notably the Phillips catalyst for ethylene polymerization. acs.orgacs.org While the initial catalyst may be a Cr(VI) species on a silica support, the active catalytic center is widely accepted to be a Cr(III)-alkyl species. nih.govnih.gov

The generally accepted pathway for this type of polymerization is the Cosse-Arlman mechanism . The key steps are:

Activation: The Cr(III) precursor reacts with a co-catalyst (e.g., an aluminum alkyl) or the monomer itself under specific conditions to form a Cr(III)-alkyl bond.

Monomer Coordination: An olefin monomer coordinates to the vacant site on the Cr(III) center, forming a π-complex.

Insertion: The coordinated monomer then inserts into the Cr-alkyl (or Cr-polymer chain) bond, extending the polymer chain by one unit and regenerating the vacant coordination site.

Chain Transfer/Termination: The polymer chain is released from the chromium center through processes like β-hydride elimination or reaction with a chain transfer agent.

Polycarboxylate chromium(III) complexes can also function as Ziegler-Natta type precatalysts, initiating olefin polymerization upon activation. mdpi.com The catalytic activity and the properties of the resulting polymer are highly dependent on the ligand structure. researchgate.netresearchgate.net

Catalysis in Oxidation and Complexation Reactions

In aqueous or polar media, chromium(III) can catalyze reactions involving substrates with coordinating groups like carboxylates and hydroxyls. Studies on the reaction between Cr(III) and dihydroxybenzoic acids show a multi-step process that provides insight into the kinetics. nih.govnih.gov

The reaction typically proceeds via an initial, rapid formation of an outer-sphere complex, followed by a slower, rate-determining inner-sphere substitution. The observed rate constant often shows a first-order dependence on the concentration of the ligand. nih.gov

For example, the reaction between Cr(III) and 2,4-dihydroxybenzoic acid (DHBA) occurs in distinct stages, beginning with the formation of an oxygen-bound chromium(III)-DHBA complex, followed by a slower chelation step. nih.gov The kinetic data gathered from such studies allows for the calculation of activation parameters, which help elucidate the mechanism.

ReactantActivation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)Proposed Mechanism
Cr(III) + 2,4-Dihydroxybenzoic Acid49.5 kJ/mol-103.7 J/(mol·K)Associative (Ia)
Cr(III) + 2,5-Dihydroxybenzoic Acid60.3 kJ/mol-68.0 J/(mol·K)Associative (Ia)

Table 1. Activation parameters for the initial complexation step in the reaction of Chromium(III) with dihydroxybenzoic acids. The negative entropy values suggest an associative mechanism, indicating a highly ordered transition state. nih.gov

Similarly, studies on the oxidation of Cr(III) by stronger oxidizing agents like manganese dioxide reveal complex kinetics. The reaction often exhibits a biphasic behavior, with a very rapid initial oxidation rate followed by a much slower phase. udel.edupjoes.com This is often attributed to changes at the catalyst surface or the formation of less reactive Cr(III) species over time.

pHInitial Rate Constant (k)
2.50.201 s-1
3.00.242 s-1
3.50.322 s-1

Table 2. Initial chemical rate constants for the oxidation of Cr(III) on the surface of hydrous manganese oxide (HMO) at various pH levels. The rate of this heterogeneous reaction is shown to be pH-dependent. udel.edu

These examples from related chromium(III) systems illustrate that the catalytic pathways are intricate and highly dependent on the specific reactants, solvent, and reaction conditions. For this compound, it is plausible that it could act as a precursor in polymerization catalysis in non-polar solvents or participate in complexation-driven reactions where the palmitate ligands are substituted by the substrate. However, without direct experimental studies, the precise kinetic parameters and dominant mechanistic pathways remain speculative.

Applications in Advanced Materials Science

Metal Carboxylates as Precursors for Organometallic Polymers and Frameworks

Metal carboxylates are fundamental building blocks in the synthesis of organometallic polymers and frameworks. The coordination of metal ions with organic carboxylate linkers allows for the construction of one-, two-, or three-dimensional structures with diverse topologies and functionalities. Chromium(III) carboxylates, in particular, are valued for the stability they impart to the resulting frameworks.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. cd-bioparticles.net Chromium(III) has proven to be an effective metal center for the formation of highly stable MOFs. One of the most well-known examples is MIL-101(Cr), which consists of chromium(III) ions and terephthalic acid as the organic linker. cd-bioparticles.netakademiabaru.com This material is noted for its exceptionally large pore size and high specific surface area, making it attractive for applications in gas storage and separation. cd-bioparticles.netakademiabaru.com

The synthesis of chromium-based MOFs can be challenging due to the inert nature of the Cr(III) ion. nih.gov However, methods such as hydrothermal or solvothermal synthesis have been successfully employed. researchgate.net For instance, a novel chromium-based MOF, Cr-EDTA-MOF, was synthesized via a hydrothermal reaction between a chromium(III) salt and ethylenediaminetetraacetic acid (EDTA). nih.gov This MOF demonstrated catalytic activity in the esterification of fatty acids, including palmitic acid, highlighting the potential for incorporating long-chain carboxylates into chromium-based frameworks. nih.gov The use of palmitate as a ligand could lead to MOFs with unique properties, such as increased hydrophobicity, which could be advantageous for specific applications.

Chromium-Based MOF Organic Linker Key Properties Potential Applications
MIL-101(Cr)Terephthalic acidLarge pore size, high specific surface area, good stability cd-bioparticles.netakademiabaru.comGas storage and separation, catalysis cd-bioparticles.net
Cr-EDTA-MOFEDTAMesoporous structure, high surface area nih.govCatalysis (e.g., esterification of fatty acids) nih.gov

Development of Nanoscale Metal-Carboxylate Coordination Polymers

Nanoscale coordination polymers (NCPs) are a class of materials that bridge the gap between individual molecules and bulk solids. nih.gov These materials are formed through the self-assembly of metal ions and organic ligands, resulting in particles with dimensions on the nanometer scale. nih.gov The synthesis of NCPs can be achieved through various methods, including precipitation, microemulsion synthesis, and hydrothermal techniques. nih.gov

While specific research on chromium(III) palmitate NCPs is emerging, the principles of NCP formation suggest its feasibility. The coordination of Cr(III) ions with palmitate anions could lead to the formation of amorphous or crystalline nanoparticles. The long hydrocarbon chains of the palmitate ligands would likely influence the morphology and surface properties of the resulting NCPs, potentially leading to materials with interesting self-assembly behaviors in different solvents. Amino acids and peptides have also been successfully used as organic linkers in the synthesis of NCPs, demonstrating the versatility of this approach for incorporating various functional organic molecules. nih.gov

Luminescent Materials Incorporating Chromium(III) Carboxylates

Chromium(III) complexes are known for their interesting photophysical properties and have been investigated for applications in luminescent materials. rsc.org The luminescence of Cr(III) complexes typically arises from spin-forbidden transitions, which can result in long-lived excited states. cardiff.ac.uk This property makes them attractive for applications in areas such as bio-imaging and sensing.

The ligand environment around the chromium(III) ion plays a crucial role in determining the luminescent properties of the complex. cardiff.ac.uk Carboxylate ligands can be used to tune the emission wavelength and quantum yield of Cr(III) complexes. For example, dinuclear chromium(III) complexes with bridging carboxylate ligands have been synthesized and shown to exhibit luminescence. nih.gov While these studies have often employed smaller carboxylates like acetate (B1210297) or benzoate, the principles can be extended to long-chain carboxylates such as palmitate. The incorporation of palmitate ligands could influence the solubility and intermolecular interactions of the chromium(III) complexes, potentially leading to new luminescent materials with unique properties in the solid state or in solution.

Chromium(III) Complex Type Ligand Features Luminescent Properties
Dinuclear Cr(III) CarboxylatesBridging acetate or benzoate ligandsEmission from excited states nih.gov
Cr(III) Polypyridyl ComplexesPolypyridyl ligandsSharp emission bands, long lifetimes cardiff.ac.uk

Integration of Palmitate Derivatives in Liquid Crystal Materials

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. wikipedia.org Materials that exhibit liquid crystalline behavior are known as mesogens. The incorporation of metal ions into mesogenic structures can lead to a class of materials known as metallomesogens, which combine the properties of liquid crystals with the unique electronic, magnetic, or catalytic properties of the metal center. researchgate.net

Palmitate derivatives have been successfully used to design and synthesize new liquid crystalline materials. mdpi.comnih.gov These molecules typically consist of a rigid core, such as an azomethine group, and one or more flexible long-chain substituents, like the palmitate group. mdpi.comnih.gov The thermal and mesomorphic properties of these materials are highly dependent on the nature of the terminal groups and the length of the fatty acid chain. mdpi.com For example, (4-methoxybenzylideneamino) phenyl palmitate has been shown to exhibit a smectic A mesophase. mdpi.com The energy bandgap of such palmitate-based derivatives has been determined, indicating their potential for use in optoelectronic applications. mdpi.comnih.gov The integration of a metal ion like chromium(III) with palmitate-based mesogens could lead to the development of novel metallomesogens with tunable liquid crystalline behavior and additional functionalities derived from the metal center.

Palmitate Derivative Mesophase Type Energy Bandgap (eV)
(4-methoxybenzylideneamino) phenyl palmitateSmectic A mdpi.com3.95 mdpi.comnih.gov

Analytical Science and Environmental Speciation of Chromium Iii

Methodologies for Chromium(III) Detection and Quantification

A variety of analytical techniques have been developed to selectively measure Cr(III) concentrations in different matrices. These methods range from traditional spectrophotometric and chromatographic techniques to the development of advanced electrochemical sensors.

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are among the most established techniques for the determination of Cr(III) ions. These methods are often valued for their simplicity, cost-effectiveness, and reproducibility. They typically rely on the formation of a colored complex between Cr(III) and a specific chromogenic reagent, which can then be quantified by measuring its absorbance at a characteristic wavelength.

One such method involves the use of ninhydrin (B49086) as a complexing agent. In the presence of potassium hydroxide (B78521), Cr(III) ions react with ninhydrin to form a deep greenish-violet colored product. abechem.com The reaction is carried out at room temperature, and the resulting complex exhibits maximum absorbance at a wavelength of 375 nm. abechem.com This method has been demonstrated to be linear over a concentration range of 4.8 × 10⁻⁴ to 1.6 × 10⁻² mol/L. abechem.com

Another approach utilizes 6-[(E)-(2,4-dihydroxyphenyl)diazenyl]-2,4-dihydroxybenzaldehyde (DPDD) as a chromogenic reagent. The Cr(III)-DPDD complex can be measured at 446.4 nm. nih.gov This method has been successfully applied to determine Cr(III) in various alloy samples. nih.gov

More recently, colorimetric sensors based on gold nanoparticles (AuNPs) have been developed for the detection of Cr(III). These methods leverage the surface plasmon resonance (SPR) properties of AuNPs. The interaction of Cr(III) with functionalized AuNPs induces a color change that can be correlated with the analyte concentration. researchgate.nettandfonline.com For instance, AuNPs capped with p-aminobenzoic acid have been used to detect Cr(III), with the color change analyzed through digital image colorimetry, offering a potentially cheaper and more accessible analytical tool. researchgate.net Another study utilized 3-Mercaptopropionic acid functionalized gold nanoparticles, where the color changes from red wine to blue upon interaction with Cr(III), a change that can be captured and quantified using a smartphone. tandfonline.com

Table 1: Comparison of Spectrophotometric and Colorimetric Methods for Cr(III) Detection

Method Reagent Wavelength (λmax) Linear Range Limit of Detection (LOD)
Spectrophotometry Ninhydrin 375 nm 4.8 × 10⁻⁴ - 1.6 × 10⁻² mol/L 3.74 × 10⁻⁵ mol/L
Spectrophotometry DPDD 446.4 nm 0.148 - 1184 ppm 0.04 ppm
Digital Image Colorimetry Gold Nanoparticles (p-aminobenzoic acid capped) N/A (Color Change) Wider dynamic range reported Lower LOD reported
Smartphone-based Colorimetry Gold Nanoparticles (3-Mercaptopropionic acid functionalized) N/A (Color Change) 1.99 - 166.67 nM 1.99 nM

Chromatographic Techniques (e.g., HPLC-ICP-MS, Ion Chromatography)

Chromatographic techniques, particularly when coupled with sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS), are powerful tools for the speciation of chromium. These methods allow for the physical separation of different chromium species before their quantification, providing high sensitivity and precision.

High-performance liquid chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a widely used technique for chromium speciation. This hyphenated technique combines the separation capabilities of HPLC with the element-specific and highly sensitive detection of ICP-MS. To facilitate the separation of Cr(III) and Cr(VI), a chelating agent is often employed. Ethylenediaminetetraacetic acid (EDTA) is commonly used to form a stable anionic complex with Cr(III), allowing it to be separated from the anionic Cr(VI) (chromate) via anion-exchange chromatography. nih.govmdpi.com The separated species are then introduced into the ICP-MS for quantification. This approach is detailed in ISO 24384 for the determination of Cr(III) and Cr(VI) in water. nih.gov

Ion chromatography (IC) coupled with ICP-MS (IC-ICP-MS) is another robust method for chromium speciation. Similar to HPLC-ICP-MS, this technique utilizes an ion-exchange column to separate Cr(III) and Cr(VI). The use of an ammonium nitrate eluent is often preferred to maintain the sensitivity and selectivity of the ICP-MS detection. nih.gov The entire system can be controlled by a single software, simplifying the analytical workflow. nih.gov

The choice of acid media for sample preparation can influence the speciation of Cr(III) due to the formation of different complexes (e.g., chlorinated or nitrated complexes), which in turn affects their elution characteristics from the chromatographic column. researchgate.net

Table 2: Overview of Chromatographic Techniques for Cr(III) Speciation

Technique Principle Common Chelating Agent for Cr(III) Detector Key Advantages
HPLC-ICP-MS Separation of Cr species by HPLC followed by elemental detection by ICP-MS. EDTA ICP-MS High sensitivity, precision, and specificity for different Cr species.
IC-ICP-MS Separation of ionic Cr species by ion chromatography followed by elemental detection by ICP-MS. EDTA ICP-MS High sensitivity, precision, and effective separation of anionic Cr(VI) and Cr(III)-EDTA complex.

Electrochemical Sensor Development for Cr(III)

Electrochemical sensors offer an attractive alternative to traditional analytical methods due to their potential for portability, rapid analysis, and high sensitivity. Research in this area has focused on the development of both potentiometric and voltammetric sensors for the selective determination of Cr(III).

Potentiometric Sensors: These sensors measure the potential difference between a sensing electrode and a reference electrode, which is related to the concentration of the target ion. A number of ion-selective electrodes (ISEs) for Cr(III) have been developed using different ionophores. For instance, a poly(vinyl chloride) (PVC) membrane sensor based on 4-amino-3-hydrazino-6-methyl-1,2,4-triazin-5-one has been reported with a Nernstian slope of 19.7 ± 0.3 mV/decade and a detection limit of 5.8 × 10⁻⁷ M. nih.gov Another potentiometric sensor utilized a Schiff base nano-complex as an ionophore in both carbon paste and screen-printed electrodes, demonstrating fast response times and good selectivity. oup.comtandfonline.com Ion-imprinted polymers (IIPs) have also been employed as selective recognition elements in Cr(III) sensors. A carbon paste electrode modified with a Cr(III)-imprinted polymer and multi-walled carbon nanotubes (MWCNTs) exhibited a Nernstian response with a slope of 20.2 ± 0.2 mV/decade and a detection limit of 5.9 × 10⁻⁷ mol/L. nih.govtandfonline.com

Voltammetric Sensors: Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current. These methods can be highly sensitive for the detection of Cr(III). Cyclic voltammetry (CV) has been used with a bio-modified carbon paste electrode to detect Cr(III) with a lowest limit of detection (LLOD) of 1 × 10⁻² M. researchgate.nettandfonline.com By employing differential pulse cathodic stripping voltammetry (DPCSV) with the same biosensor, the LLOD was significantly improved to 1 × 10⁻⁷ M. researchgate.nettandfonline.com The reduction peaks in the voltammograms correspond to the reduction of Cr(III) to Cr(II) and subsequently to Cr(0). researchgate.net The differential pulse single-sweep voltammetric technique with a hanging mercury drop electrode has also been used for the determination of Cr(III) in plating baths. researchgate.net

Table 3: Performance Characteristics of Selected Electrochemical Sensors for Cr(III)

Sensor Type Sensing Material/Ionophore Technique Linear Range Detection Limit
Potentiometric ISE 4-amino-3-hydrazino-6-methyl-1,2,4-triazin-5-one Potentiometry 1.0 × 10⁻⁶ - 1.0 × 10⁻¹ M 5.8 × 10⁻⁷ M
Potentiometric Screen-Printed Electrode Nano Cr(III) Schiff base complex Potentiometry 1.0 × 10⁻⁹ - 1.0 × 10⁻² mol/L -
Potentiometric Carbon Paste Electrode Cr(III)-imprinted polymer and MWCNTs Potentiometry 1.0 × 10⁻⁶ - 1.0 × 10⁻¹ mol/L 5.9 × 10⁻⁷ mol/L
Bio-modified Carbon Paste Electrode Sphingopyxis macrogoltabida SUK2c Cyclic Voltammetry - 1 × 10⁻² M
Bio-modified Carbon Paste Electrode Sphingopyxis macrogoltabida SUK2c Differential Pulse Cathodic Stripping Voltammetry 1 × 10⁻⁷ - 1 × 10⁻² M 1 × 10⁻⁷ M

Environmental Fate and Transport of Chromium(III) Species

The environmental behavior of chromium is highly dependent on its oxidation state. Cr(III) is the more stable and common form of chromium in the environment. mdpi.com Its fate and transport are governed by a complex interplay of geochemical and biological processes.

Mobility and Immobility in Environmental Media (Soil, Water)

In general, Cr(III) exhibits low mobility in the environment, particularly in soil and water systems. This is primarily due to its tendency to form insoluble hydroxides, oxides, and sulfates, especially under neutral to alkaline pH conditions. acs.org

In Soil: Cr(III) strongly adsorbs to soil particles, which significantly limits its mobility. mdpi.com This strong binding to soil colloids leads to its long-term accumulation and makes it resistant to natural degradation. The mobility of Cr(III) in soil is influenced by factors such as soil pH, organic matter content, and the presence of other minerals. Under acidic conditions, the solubility of Cr(III) can increase, potentially leading to greater mobility. acs.org Conversely, in neutral and alkaline soils, Cr(III) tends to precipitate as (hydr)oxides, rendering it immobile. Studies comparing naturally enriched serpentine soils with anthropogenically contaminated soils have been conducted to better understand the factors controlling Cr mobility.

In Water: The aqueous solubility of Cr(III) is highly dependent on pH. In acidic water, Cr(III) is more likely to be solubilized, whereas in neutral to basic water, it precipitates and settles into the sediment. acs.org Most chromium found in water is attached to particulate matter. mdpi.com In aquatic environments, Cr(III) is considered the most stable form and is relatively immobile. tandfonline.com However, changes in water chemistry, such as the presence of oxidizing agents like manganese oxides, can potentially lead to the oxidation of Cr(III) to the more mobile and toxic Cr(VI). tandfonline.com

Complexation with Natural Organic Matter (NOM) and its Environmental Implications

Natural organic matter (NOM), a complex mixture of organic compounds found in soil and water, plays a crucial role in the speciation and transport of Cr(III). The interaction of Cr(III) with NOM can significantly influence its mobility and bioavailability.

Cr(III) forms stable complexes with NOM, particularly with functional groups such as carboxylates and phenolates. researchgate.net This complexation can either enhance or reduce the mobility of Cr(III) depending on the nature of the NOM and the environmental conditions. Soluble Cr(III)-NOM complexes can increase the transport of chromium in aquatic systems, while the binding of Cr(III) to solid-phase NOM in soil can contribute to its immobilization.

Studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have provided insights into the coordination chemistry of Cr(III)-NOM complexes. At low pH (below 5), monomeric Cr(III)-NOM complexes are predominant. nih.govoup.comtandfonline.com In these complexes, Cr(III) interacts with carbon atoms of the organic matter. nih.govoup.comtandfonline.com At higher pH (above 5), polynuclear Cr(III)-NOM complexes, including dimers and tetramers, become more prevalent. nih.govoup.comtandfonline.com The formation of these polynuclear species is indicated by the presence of Cr-Cr interactions at specific distances. nih.govtandfonline.com

Interconversion of Chromium Oxidation States in the Environment

Chromium primarily exists in the environment in two oxidation states: trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)]. brooksapplied.com The conversion between these two forms is a critical aspect of chromium's environmental chemistry, as it dictates its mobility, bioavailability, and toxicity. brooksapplied.com While Cr(III) is considered the most stable oxidation state and an essential nutrient at low concentrations, Cr(VI) is a potent oxidizing agent, highly mobile, and toxic to most organisms. tandfonline.comsmith.edu The interconversion is governed by a complex interplay of redox reactions, pH, the presence of oxidizing and reducing agents, and microbial activity.

Oxidation of Chromium(III) to Chromium(VI)

The oxidation of Cr(III) to the more toxic Cr(VI) is a significant environmental concern. Although direct oxidation by dissolved oxygen is a slow process, it can be facilitated by certain naturally occurring minerals, particularly manganese (Mn) oxides. nih.govnih.gov Manganese dioxide (MnO2) is a common soil mineral that can act as a strong oxidizing agent, converting Cr(III) to Cr(VI). nih.govresearchgate.net This process is influenced by pH, with studies showing that while both oxidation and reduction are inhibited under more alkaline conditions, the presence of manganese oxides can still promote oxidation. researchgate.net

The availability of mobile Cr(III) is a limiting factor for this oxidation, as Cr(III) tends to precipitate as hydroxides [Cr(OH)₃] or form stable complexes with organic matter, especially at neutral to alkaline pH, making it less available for oxidation. nih.govresearchgate.net However, under acidic conditions, the mobilization and release of Cr(III) can increase, potentially leading to greater oxidation to Cr(VI). nih.gov

Reduction of Chromium(VI) to Chromium(III)

The reduction of Cr(VI) to Cr(III) is a key process for the natural attenuation and remediation of chromium-contaminated sites. nih.gov This transformation significantly reduces the toxicity and mobility of chromium in the environment. oup.com Several substances commonly found in soils and sediments can act as reducing agents for Cr(VI). These include:

Organic Matter: Dissolved organic carbon and humic substances can serve as electron donors, facilitating the reduction of Cr(VI) to Cr(III). nih.govclu-in.org This process is generally favored at lower pH. researchgate.net

Iron(II) Minerals: Ferrous iron [Fe(II)], either in solution or within mineral structures, is an effective reducing agent for Cr(VI). nih.gov

Sulfur Compounds: Reduced sulfur compounds, such as sulfides (S²⁻), can also contribute to the reduction of Cr(VI). researchgate.net

The rate of Cr(VI) reduction in soil and sediment can be quite rapid, with half-lives ranging from minutes to days under both anaerobic and aerobic conditions. researchgate.net Once reduced, the resulting Cr(III) is generally resistant to reoxidation. researchgate.net

Table 1: Factors Influencing Chromium Interconversion in the Environment

Factor Effect on Cr(III) -> Cr(VI) Oxidation Effect on Cr(VI) -> Cr(III) Reduction References
pH An increase in pH can lead to the formation of Cr(VI), but extreme alkaline conditions can inhibit both oxidation and reduction. Acidic conditions can mobilize Cr(III), making it more available for oxidation. Favored at lower (acidic) pH. nih.govresearchgate.net
Manganese (Mn) Oxides Strong oxidants that facilitate the conversion of Cr(III) to Cr(VI). - nih.govnih.gov
Organic Matter Can complex with Cr(III), limiting its availability for oxidation. Acts as a reducing agent, promoting the conversion of Cr(VI) to Cr(III). nih.govresearchgate.net
Iron(II) [Fe(II)] - Acts as a reducing agent. nih.govresearchgate.net
Sulfur Compounds - Reduced sulfur compounds act as reducing agents. researchgate.net

Speciation Analysis of Chromium(III) versus Other Chromium Species

Due to the vastly different toxicological profiles of Cr(III) and Cr(VI), simply determining the total chromium concentration in an environmental sample is insufficient for an accurate risk assessment. metrohm.com Speciation analysis, which involves the separation and quantification of different chemical forms of an element, is therefore crucial. thermofisher.com The primary goal of chromium speciation is to accurately measure the concentrations of both Cr(III) and Cr(VI).

A major challenge in chromium speciation is to prevent the interconversion of the two species during sample collection, storage, and analysis. smith.edu For example, efforts to preserve Cr(III) by lowering the sample pH can inadvertently lead to the reduction of Cr(VI). smith.edu

Several analytical techniques have been developed for the speciation of chromium. Many of these methods involve a separation step, most commonly chromatography, followed by a detection step.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a sensitive detection method, are powerful tools for chromium speciation. The most prominent of these is the coupling of Ion Chromatography (IC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Ion Chromatography (IC): This technique separates ions based on their affinity for an ion-exchange resin. Since Cr(III) typically exists as a cation and Cr(VI) as an anion (chromate, CrO₄²⁻), IC can effectively separate them. smith.eduthermofisher.com To facilitate the separation of the cationic Cr(III) on an anion-exchange column, a complexing agent like ethylenediaminetetraacetic acid (EDTA) is often used to form a stable anionic complex with Cr(III). metrohm.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive detection method that can measure elements at trace and ultra-trace levels. acs.org When coupled with IC, it allows for the quantification of the separated chromium species. metrohm.comthermofisher.com The use of a metal-free IC system is particularly advantageous as it minimizes the risk of metal contamination that could alter the results. thermofisher.com

High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Diode-Array Detector (DAD) or ICP-MS is also utilized for chromium speciation. mdpi.com

Other Speciation Methods

While IC-ICP-MS is a leading technique, other methods are also employed for chromium speciation:

Spectrophotometry: This method can determine Cr(VI) concentration by reacting it with 1,5-diphenylcarbazide (B1670730) to form a colored complex, which is then measured by UV-vis absorption. acs.org The concentration of Cr(III) is then often calculated by subtracting the Cr(VI) concentration from the total chromium concentration, which is determined by a separate elemental analysis method like Atomic Absorption Spectrometry (AAS) or ICP-MS. acs.orgnih.gov

Coprecipitation: This method involves the selective precipitation of one chromium species while leaving the other in solution. For instance, Cr(III) can be coprecipitated with nickel hydroxide, allowing for its separation from Cr(VI). nih.gov The total chromium can be measured after reducing all Cr(VI) to Cr(III). The Cr(VI) concentration is then determined by the difference. nih.gov

Table 2: Comparison of Analytical Techniques for Chromium Speciation

Technique Principle Advantages Disadvantages Method Detection Limit (MDL) References
IC-ICP-MS Chromatographic separation of Cr(III) and Cr(VI) followed by mass spectrometric detection. High sensitivity and precision, can analyze complex matrices. High instrument cost. As low as 0.0044 µg/L for Cr(VI). brooksapplied.commetrohm.comthermofisher.com
Spectrophotometry (with 1,5-diphenylcarbazide) Colorimetric reaction specific to Cr(VI). Relatively simple and inexpensive. Potential for interference from sample matrix; Cr(III) is determined indirectly. Around 0.1 mg/L. acs.org
Atomic Absorption Spectrometry (AAS) Measures total chromium by absorption of light by free atoms. Widely available. Does not differentiate between species directly; requires a separate method for Cr(VI). Around 0.02 µg/L for total Cr. acs.org
Coprecipitation Selective precipitation to separate Cr(III) and Cr(VI). Can be used for preconcentration. Indirect determination of Cr(VI); can be labor-intensive. 1.33 µg/L for Cr(III). nih.gov

Biochemical Interactions of Chromium Iii Carboxylates Fundamental in Vitro Mechanistic Studies

Stability and Transformation in Biologically Relevant Media

The stability of chromium(III) carboxylates in biologically relevant media is a critical factor influencing their bioavailability and subsequent interactions with biological systems. In vitro studies using simulated gastric and intestinal fluids, as well as cell culture media, have been employed to assess the structural integrity and transformations of these complexes.

Research on various chromium(III) complexes indicates that their stability is highly dependent on the nature of the carboxylate ligand and the pH of the surrounding medium. For instance, some chromium(III) carboxylate complexes may undergo partial hydrolysis, leading to the formation of aqua or hydroxo species. These transformation products can have different reactivities and affinities for biological macromolecules compared to the parent compound.

A study on the chemical transformations of chromium(III) nutritional supplements in biological media suggests that partial hydrolysis products are capable of binding to biological macromolecules, thereby altering their functions. acs.org Furthermore, reactions with biological oxidants could potentially lead to the formation of more reactive chromium species. acs.org The lipophilic nature of the palmitate ligand in chromium(3+) palmitate suggests it may have a greater affinity for lipid-rich environments, such as cell membranes, which could influence its stability and transformation pathways.

Parameter Observation with Model Chromium(III) Carboxylates Potential Implication for this compound
Hydrolytic Stability Subject to partial hydrolysis depending on pH and ligand structure.May undergo hydrolysis at the chromium center, releasing palmitate ions and forming chromium-aqua/hydroxo species.
Interaction with Media Components Can interact with proteins and other organic molecules in the media.The long palmitate chain may favor interactions with lipid components or hydrophobic pockets of proteins in the media.
Redox Transformation Potential for oxidation to higher chromium states (e.g., Cr(V), Cr(VI)) in the presence of biological oxidants. acs.orgThe fatty acid ligand is unlikely to directly participate in redox reactions, but the chromium center could still be susceptible to oxidation.

Mechanistic Aspects of Interaction with Biological Ligands and Macromolecules (Excluding In Vivo Physiological Effects)

The interaction of chromium(III) carboxylates with biological ligands and macromolecules is a key area of in vitro research. These studies elucidate the molecular mechanisms by which these compounds may exert biological effects. The primary targets for interaction include proteins and nucleic acids.

Interaction with Proteins: Chromium(III) is known to form stable complexes with proteins. In vitro studies have demonstrated that Cr(III) can bind to various amino acid residues, particularly those with carboxylate, imidazole, and thiol groups. For example, studies have shown that Cr(III) can stimulate the formation of protein-DNA complexes, with tyrosine and cysteine exhibiting high reactivity. nih.gov Bovine serum albumin (BSA) has often been used as a model protein in these studies, revealing that Cr(III) can crosslink the protein to DNA. nih.gov The specific interactions are dependent on the coordination environment of the chromium ion. The palmitate ligands in this compound, being long-chain fatty acids, could potentially influence the interaction with proteins by promoting associations with hydrophobic regions of the protein structure.

Interaction with Nucleic Acids (DNA): In vitro investigations have revealed that chromium(III) can directly interact with DNA. The primary mode of interaction involves the binding of Cr(III) to the phosphate (B84403) backbone of the DNA molecule. nih.gov This interaction can lead to the formation of DNA adducts and, in some cases, DNA-protein crosslinks. nih.govnih.gov Studies have indicated that Cr(III) can interfere with the stacking of DNA base pairs and may cause DNA cleavage and degradation. semanticscholar.org The formation of Cr(III)-DNA adducts is a critical aspect of its potential genotoxicity, as these adducts can interfere with DNA replication and transcription processes. semanticscholar.org While the specific influence of the palmitate ligand on this interaction is not well-documented, the fundamental interaction is expected to be governed by the chromium(III) center.

Macromolecule Observed Interaction with Cr(III) Complexes in vitro Potential Mechanism
Proteins (e.g., BSA) Formation of Cr(III)-protein adducts; induction of protein-DNA crosslinks. nih.govnih.govCoordination of Cr(III) to amino acid side chains (e.g., cysteine, tyrosine, histidine). nih.gov
DNA Binding to the phosphate backbone; formation of Cr(III)-DNA adducts; induction of DNA structural changes and degradation. nih.govsemanticscholar.orgElectrostatic interaction followed by coordination of Cr(III) to phosphate groups. nih.gov

Studies on the Chemical Interactions of Chromium(III) Carboxylates with Cellular Components (In Vitro)

In vitro studies using cultured cells provide a more complex biological system to investigate the chemical interactions of chromium(III) carboxylates with various cellular components. These studies can shed light on cellular uptake, subcellular distribution, and interactions with intracellular targets.

Interaction with Cell Membranes: The plasma membrane is the initial point of contact for any compound with a cell. The lipophilic nature of this compound suggests that it may interact significantly with the lipid bilayer of cell membranes. Studies on other chromium(III) compounds, such as chromium acetate (B1210297) hydroxide (B78521), have shown that they can accumulate in cells, causing damage to the plasma membrane and suppressing mitochondrial function. nih.gov The interaction of Cr(III) ions and their complexes with bilayer lipid membranes can lead to adsorption on the membrane surface, altering the intramembrane potential. researchgate.net The long fatty acid chain of palmitate could facilitate the insertion or partitioning of the complex into the cell membrane, potentially disrupting its structure and function.

Intracellular Interactions: Once inside the cell, chromium(III) carboxylates can interact with various intracellular components. As discussed previously, the primary intracellular targets are proteins and DNA. The formation of DNA-protein crosslinks by Cr(III) has been observed in intact cells. nih.gov The interaction with mitochondrial membranes is also a significant finding, as damage to mitochondria can lead to impaired cellular energy metabolism and the initiation of apoptosis. nih.gov

Cellular Component Observed Interaction with Cr(III) Compounds in vitro Potential Consequence
Plasma Membrane Accumulation within the membrane; induction of membrane damage. nih.govAltered membrane fluidity and permeability; leakage of cellular contents.
Mitochondria Suppression of mitochondrial function; damage to mitochondrial membranes. nih.govImpaired ATP production; release of pro-apoptotic factors.
Nucleus (DNA) Formation of Cr(III)-DNA adducts and DNA-protein crosslinks. nih.govGenotoxicity; interference with DNA replication and gene expression.

Future Research Directions

Advanced Synthetic Strategies for Tailored Chromium(III) Palmitate Structures

The future of chromium(III) palmitate synthesis lies in moving beyond conventional methods to achieve precise control over the compound's architecture. While traditional syntheses often yield polynuclear clusters with bridging groups from aqueous reaction conditions, future strategies will focus on creating tailored structures with specific properties. rsc.orgresearchgate.net

Advanced synthetic avenues to be explored include:

Anhydrous Salt Metathesis: This route has proven successful in preparing the first homoleptic, monomeric chromium(III) carboxylate, where the carboxylate groups coordinate in a bidentate fashion. rsc.org Further exploration of this solvent-free method could yield a variety of well-defined, aliphatic-soluble chromium(III) palmitate structures, avoiding the formation of oxo-bridged clusters.

Solvothermal Synthesis: Applying moderate pressure and high temperatures, as demonstrated in the synthesis of chromium-based metallacrowns, can overcome the kinetic inertness of the Cr³⁺ ion. nih.gov This approach could be adapted to produce crystalline, well-defined chromium(III) palmitate clusters or coordination polymers.

Mechanochemistry: The use of solvent-free mechanochemical methods, which involve direct grinding of reactants, offers a green and efficient route to chromium(III) complexes. nih.gov This strategy could be employed to create novel chromium(III) palmitate structures with unique solid-state properties.

Ligand-Oriented Design: Future work will involve the strategic use of ancillary ligands to control the nuclearity (mononuclear, dinuclear, or polynuclear) and geometry of the final chromium(III) palmitate complex. This approach is critical for designing complexes for specific catalytic or material applications. nih.govresearchgate.net

Synthetic StrategyKey AdvantagesFuture Research GoalPotential Outcome
Anhydrous Salt MetathesisAvoids water-related byproducts (e.g., oxo bridges), yields monomeric species. rsc.orgOptimize for various long-chain carboxylates.Homoleptic Cr(III) palmitate with high purity.
Solvothermal SynthesisOvercomes kinetic inertness of Cr(III), produces crystalline materials. nih.govControl cluster size and dimensionality through solvent and temperature tuning.Crystalline Cr(III) palmitate-based Metal-Organic Frameworks (MOFs).
MechanochemistrySolvent-free (green chemistry), rapid, can produce unique solid-state phases. nih.govExplore co-formers and different grinding techniques.Novel polymorphic forms of Cr(III) palmitate.
Ligand-Oriented DesignPrecise control over coordination sphere, nuclearity, and properties. nih.govIncorporate functional ancillary ligands for targeted applications.Multifunctional catalysts or sensors.

Deeper Mechanistic Understanding of Catalytic Processes

While chromium compounds are known catalysts for processes like olefin polymerization, a deep mechanistic understanding of the role of specific complexes like chromium(III) palmitate is often lacking. researchgate.netmdpi.com Future research must focus on elucidating the precise reaction pathways to enable the rational design of more efficient and selective catalysts. acs.org

Key directions for mechanistic studies include:

Operando Spectroscopy: This methodology, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, is crucial for identifying the true active species. wikipedia.orgspectroscopyonline.commdpi.com Techniques like operando Raman, UV-vis, and X-ray Absorption Spectroscopy (XAS) can track changes in the chromium center's oxidation state and coordination environment under actual reaction conditions. nih.govacs.orgyoutube.com

Intermediate Trapping and Characterization: Identifying and characterizing short-lived reaction intermediates is essential. Advanced techniques such as freeze-quench XAS combined with Electron Paramagnetic Resonance (EPR) can provide structural snapshots of complexes present during the catalytic cycle. acs.org

Isotopic Labeling Studies: Experiments using isotopically labeled substrates (e.g., deuterium-labeled olefins) can provide definitive insights into bond activation and formation steps, helping to validate or refute proposed mechanisms. acs.org

Mechanistic QuestionAdvanced TechniqueAnticipated Insight
What is the true active species? (e.g., Cr(II), Cr(III), Cr(IV))Operando X-ray Absorption Spectroscopy (XAS) nih.govacs.orgDetermination of Cr oxidation state and coordination geometry during catalysis.
How does the palmitate ligand influence reactivity and selectivity?Kinetic Studies and Hammett Analysis with modified ligandsUnderstanding electronic and steric effects of the carboxylate ligand.
What is the pathway for catalyst activation and deactivation?Operando Raman and IR Spectroscopy spectroscopyonline.comyoutube.comIdentification of species formed during activation and the nature of deactivating species (e.g., coke). wikipedia.org
What are the key intermediates in the catalytic cycle?Freeze-Quench EPR and ESI-Mass SpectrometryStructural characterization of transient paramagnetic and diamagnetic intermediates.

Novel Materials Applications Utilizing Chromium(III) Palmitate Coordination

The coordination chemistry of chromium(III) palmitate provides a foundation for developing advanced materials with novel properties. Research will expand beyond its current applications to create functional, smart materials.

Future research in materials science could focus on:

Stimuli-Responsive Materials: Incorporating chromium(III) palmitate into polymer matrices could lead to "chromogenic" materials that change color in response to external stimuli like heat (thermochromism), light (photochromism), or mechanical force (mechanochromism). nih.govrsc.orgresearchgate.net The long alkyl chains of the palmitate ligand could be leveraged to influence the material's response.

Coordination Polymers and MOFs: Using chromium(III) palmitate as a node or linker in the construction of coordination polymers can lead to materials with tailored porosity and functionality. dtic.mil Such materials could find applications in gas storage, separations, or as heterogeneous catalysts.

Molecular Memory Devices: Building on research showing that polypyridyl chromium(III) complexes can function in non-volatile memory applications, the specific electronic properties of chromium(III) palmitate could be explored for creating new resistive random-access memory (RRAM) devices. rsc.org

Luminescent Sensors: While many chromium(III) complexes are known for their luminescent properties, this aspect of chromium(III) palmitate is underexplored. Future work could involve designing palmitate complexes with specific ligand fields to produce luminescence that is sensitive to the presence of certain analytes, creating a basis for new chemical sensors.

Enhanced Analytical Techniques for Environmental and Biological Speciation

Understanding the fate and transport of chromium in the environment and in biological systems requires sophisticated analytical techniques that can distinguish not only between toxic Cr(VI) and less toxic Cr(III) but also among different Cr(III) species, such as chromium(III) palmitate. nih.govmetrohm.com Future research will focus on developing more sensitive, selective, and accessible methods for Cr(III) speciation.

Directions for analytical development include:

Advanced Hyphenated Techniques: The coupling of separation methods like High-Performance Liquid Chromatography (HPLC) with highly sensitive detectors like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful tool for speciation. rsc.orgedpsciences.orgresearchgate.netresearchgate.netmdpi.com Future work will aim to improve chromatographic columns for better separation of various Cr(III) complexes and to reduce detection limits to ultra-trace levels. rsc.orgresearchgate.net

Species-Specific Isotope Dilution (SS-IDMS): This technique offers high accuracy and precision by using an isotopically enriched standard of the specific species being measured. Developing SS-IDMS methods for chromium(III) palmitate would enable its precise quantification in complex matrices like soil, water, and biological tissues. researchgate.net

Non-destructive in situ Probing: Techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy can be used to determine chromium speciation directly in solid samples (e.g., soils, plant tissues) without extraction, which can alter the species. nih.gov Refining these methods for higher spatial resolution and sensitivity is a key future goal.

Miniaturized and Field-Portable Sensors: There is a growing need for low-cost, portable devices that can perform on-site chromium speciation. Future research could focus on developing electrochemical or colorimetric sensors functionalized for the selective detection of specific Cr(III) complexes.

Computational Chemistry for Predictive Design of Chromium(III) Carboxylates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of transition metal complexes. researchgate.net In the future, its role will shift from explanatory to predictive, guiding the synthesis of new chromium(III) carboxylates with desired functionalities.

Future computational research will likely involve:

Multiscale Modeling: To accurately predict the behavior of chromium(III) palmitate in realistic environments (e.g., in solution or within a polymer matrix), multiscale modeling approaches like QM/MM (Quantum Mechanics/Molecular Mechanics) will be essential. frontiersin.orgacs.org These methods treat the chromium center with high-level quantum accuracy while modeling the surrounding environment with less computationally expensive classical methods.

Machine Learning (ML) and AI: Combining large datasets from computational chemistry with machine learning algorithms can accelerate the discovery of new catalysts and materials. researchgate.netumich.eduscispace.com An ML model could be trained on the computed properties of a wide range of chromium(III) carboxylates to predict the catalytic activity or material properties of new, unsynthesized compounds, thus guiding experimental efforts. mdpi.combohrium.com

Accurate Prediction of Spectroscopic Properties: Refining computational methods to accurately predict the spectroscopic signatures (e.g., UV-vis, EPR, XAS) of different chromium(III) species will be critical for interpreting experimental data, especially from operando studies. jocpr.com

Reaction Mechanism Mapping: High-level DFT calculations will be used to map out entire catalytic cycles, calculating the energies of transition states and intermediates to provide a detailed understanding of reaction kinetics and selectivity. This will allow for the in silico design of ligands and coordination environments that favor desired reaction pathways. acs.org

Q & A

Q. What are the established methods for synthesizing and characterizing chromium(3+) palmitate?

this compound is typically synthesized by refluxing chromium(III) chloride with sodium palmitate in an aqueous or ethanolic medium. Purification involves repeated washing with solvents (e.g., ethanol) to remove unreacted ions. Characterization requires:

  • FTIR spectroscopy to confirm coordination between Cr³⁺ and palmitate carboxylate groups (peak shifts at ~1400–1600 cm⁻¹) .
  • X-ray diffraction (XRD) to assess crystallinity and compare with known metal-carboxylate structures .
  • Elemental analysis (e.g., ICP-MS) to verify Cr³⁺-to-palmitate stoichiometry .

Q. How can researchers quantify chromium(3+) release from the compound in aqueous environments?

Use atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) after centrifugal filtration (e.g., 10 kDa filters) to separate free Cr³⁺ ions from the complex. Calibration curves must be prepared with certified Cr³⁺ standards, and matrix effects (e.g., palmitate interference) should be accounted for via standard addition methods .

Advanced Research Questions

Q. What experimental designs are recommended for studying this compound’s stability under physiological conditions?

Advanced stability studies should:

  • Simulate physiological pH (7.4) and temperature (37°C) using buffered solutions (e.g., PBS).
  • Employ accelerated aging tests with elevated temperatures (e.g., 50–70°C) to model long-term stability, monitored via UV-Vis spectroscopy or HPLC .
  • Include competitive ligand experiments (e.g., EDTA) to assess Cr³⁺ dissociation kinetics .
  • Reference controlled degradation studies in peer-reviewed protocols to ensure reproducibility .

Q. How can contradictory data on this compound’s bioavailability be resolved?

Contradictions often arise from variations in:

  • Model systems (e.g., in vitro cell lines vs. in vivo animal models). Validate findings using dual-model approaches and report limitations explicitly .
  • Analytical sensitivity . Compare methodologies (e.g., AAS vs. synchrotron XRF) and conduct meta-analyses to identify consensus trends .
  • Sample purity . Replicate experiments with independently synthesized batches and disclose synthesis details (e.g., solvent traces, byproducts) .

Q. What strategies ensure reproducibility in this compound toxicity studies?

  • Detailed documentation of experimental conditions (e.g., humidity, light exposure) in lab notebooks .
  • Blinded analyses to reduce observer bias, with raw data shared via repositories (e.g., Zenodo) .
  • Statistical power analysis during design phases to determine adequate sample sizes .
  • Cross-lab validation through collaborations, using harmonized protocols .

Q. What advanced techniques elucidate this compound’s interaction mechanisms in biological systems?

  • Isotopic labeling (e.g., ⁵³Cr) paired with EXAFS/XANES to track Cr³⁺ coordination changes in tissues .
  • Computational modeling (DFT or MD simulations) to predict binding affinities with biomolecules (e.g., albumin) .
  • In situ Raman microscopy to monitor real-time structural changes during cellular uptake .

Methodological Resources

  • Data Reporting : Follow guidelines in Medicinal Chemistry Research for spectroscopic and pharmacological data .
  • Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data sharing .
  • Literature Review : Use systematic review frameworks (e.g., PRISMA) to synthesize evidence and identify research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.